1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone is a synthetic organic compound characterized by the presence of a trimethylsilyloxy group, a cyclopentyl ring, and a methoxyphenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone typically involves the following steps:
Formation of the Trimethylsilyloxy Group: This can be achieved by reacting a suitable alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine.
Cyclopentyl Ring Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate carbonyl compound.
Methoxyphenyl Group Addition: The methoxyphenyl group is often introduced through a Friedel-Crafts acylation reaction, using methoxybenzene and an acyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The cyclopentyl and methoxyphenyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with enzymes and receptors in biological systems.
Comparison with Similar Compounds
1-(Trimethylsilyloxy)-1-cyclopentyl-3-phenyl-methanone: Lacks the methoxy group, resulting in different reactivity and applications.
1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methylphenyl)-methanone: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness: 1-(Trimethylsilyloxy)-1-cyclopentyl-3-(methoxyphenyl)-methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where electronic effects are crucial.
Properties
CAS No. |
1797112-95-8 |
---|---|
Molecular Formula |
C16H24O3Si |
Molecular Weight |
292.45 |
IUPAC Name |
(3-methoxyphenyl)-(1-trimethylsilyloxycyclopentyl)methanone |
InChI |
InChI=1S/C16H24O3Si/c1-18-14-9-7-8-13(12-14)15(17)16(10-5-6-11-16)19-20(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI Key |
HCCYMRFHRVVOMF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCCC2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.